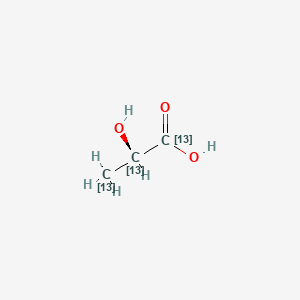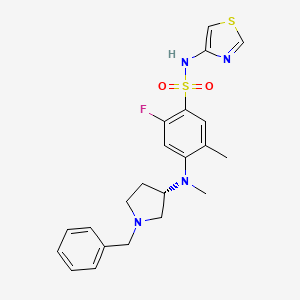![molecular formula C30H24N8O2 B11934473 2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)
2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-N-{1-[8-[2-(1-甲基吡唑-4-基)乙炔基]-1-氧代-2-苯基异喹啉-3-基]乙基}吡唑并[1,5-a]嘧啶-3-甲酰胺是一种复杂的具有独特结构的有机化合物,其结构中包含多个杂环。由于其潜在的生物活性以及在药物开发中的应用,该化合物在药物化学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
2-氨基-N-{1-[8-[2-(1-甲基吡唑-4-基)乙炔基]-1-氧代-2-苯基异喹啉-3-基]乙基}吡唑并[1,5-a]嘧啶-3-甲酰胺的合成涉及多个步骤,从容易获得的起始原料开始。
吡唑并[1,5-a]嘧啶核心形成: 该步骤通常涉及在酸性或碱性条件下适当前体的环化。
引入异喹啉-3-基: 这可以通过钯催化的交叉偶联反应来实现,例如铃木反应或Heck反应。
连接吡唑-4-基: 该步骤涉及使用Sonogashira偶联在吡唑和异喹啉部分之间引入乙炔基键。
工业生产方法
该化合物的工业生产需要优化合成路线,以确保高产率和纯度。这可能涉及使用连续流反应器、先进的纯化技术和严格的质量控制措施,以满足药物标准。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在氨基和乙炔基处。
还原: 还原反应可以靶向异喹啉和吡唑并[1,5-a]嘧啶环内的羰基。
取代: 该化合物中的芳香环可以参与亲电和亲核取代反应。
常见试剂和条件
氧化: 在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。
还原: 使用钯碳或氢化铝锂进行催化加氢。
取代: 使用溴或氯等卤化剂以及胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生硝基衍生物,而还原可以产生醇或胺。
科学研究应用
2-氨基-N-{1-[8-[2-(1-甲基吡唑-4-基)乙炔基]-1-氧代-2-苯基异喹啉-3-基]乙基}吡唑并[1,5-a]嘧啶-3-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为生物化学探针来研究细胞过程的潜力。
医学: 探索其潜在的治疗效果,特别是作为特定酶或受体的抑制剂。
工业: 用于开发具有独特性能的新型材料。
作用机制
该化合物通过与特定的分子靶标(如酶或受体)相互作用来发挥其作用。确切的作用机制包括结合到靶蛋白的活性位点,导致其活性的抑制或调节。这会导致各种生物学效应,例如抗炎或抗癌活性。
相似化合物的比较
类似化合物
吡唑并[3,4-d]嘧啶衍生物: 由于其激酶抑制活性而闻名。
异喹啉衍生物: 研究其作为抗癌剂的潜力。
吡唑衍生物: 探索其抗炎和镇痛特性。
独特性
2-氨基-N-{1-[8-[2-(1-甲基吡唑-4-基)乙炔基]-1-氧代-2-苯基异喹啉-3-基]乙基}吡唑并[1,5-a]嘧啶-3-甲酰胺的独特性在于其在单个分子中结合了多个药效团,这可能导致协同效应和增强的生物活性。
属性
分子式 |
C30H24N8O2 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39) |
InChI 键 |
XUMALORDVCFWKV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934402.png)
![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)


